molecular formula C7H5BrN2O2S B13596068 3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B13596068
M. Wt: 261.10 g/mol
InChI Key: XYVOKRPJHNUUCR-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that contains both benzothiazole and bromine. This compound has garnered significant interest due to its potent biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione typically involves the reaction of 2-aminobenzenethiol with bromine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its anti-tumor and anti-microbial properties.

    Medicine: Potential therapeutic agent for treating cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes essential for the survival of cancer cells or microbes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione
  • 3-Amino-5-bromo-1lambda6,2-benzothiazole-1,1-dione
  • 3-Amino-6-chloro-1lambda6,2-benzothiazole-1,1-dione

Uniqueness

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and bromo groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

6-bromo-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVOKRPJHNUUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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